molecular formula C20H15BrN2O5S B4622392 2-[(3-{[(3-bromophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid

2-[(3-{[(3-bromophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid

Cat. No.: B4622392
M. Wt: 475.3 g/mol
InChI Key: ZTJXMSYMLFXURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-{[(3-bromophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 and has since been extensively studied for its anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Electrochemical Behavior and Applications

Research by Mandić et al. (2004) explores the electrochemical reduction of azo-benzoic acids, providing insights into the electrochemical behaviors of similar compounds. The study may suggest potential electrochemical applications or mechanisms for compounds structurally related to "2-[(3-{[(3-bromophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid," such as sensors or electrochemical synthesis methods (Mandić, Nigović, & Šimunić, 2004).

Synthesis and Derivatization

The synthesis of highly diastereoselective compounds from chiral aldehydes as demonstrated by Foresti et al. (2003) could be relevant for modifying or synthesizing derivatives of the specified compound for research in asymmetric synthesis and the production of optically active materials (Foresti, Palmieri, Petrini, & Profeta, 2003).

Copper-mediated Ortho C-H Sulfonylation

Liu et al. (2015) described a method for copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives. This could suggest applications in organic synthesis, highlighting a pathway for functionalizing the benzoyl group of similar compounds to enhance their chemical diversity or to create sulfonated derivatives with potential biological or material applications (Liu et al., 2015).

Properties

IUPAC Name

2-[[3-[(3-bromophenyl)sulfamoyl]benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O5S/c21-14-6-4-7-15(12-14)23-29(27,28)16-8-3-5-13(11-16)19(24)22-18-10-2-1-9-17(18)20(25)26/h1-12,23H,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJXMSYMLFXURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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